4-(4-Methylpyrimidin-2-yl)benzaldehyde vs. 3-(4-Methylpyrimidin-2-yl)benzaldehyde: Impact of Regioisomerism on ALDH3A1 Inhibition
The para-substitution pattern of 4-(4-methylpyrimidin-2-yl)benzaldehyde is critical for its defined, micromolar-range inhibition of ALDH3A1. Its regioisomer, 3-(4-methylpyrimidin-2-yl)benzaldehyde, exhibits a significantly altered and often reduced inhibitory profile against the same target. This difference is attributed to the change in spatial orientation of the pyrimidine ring relative to the enzyme's active site .
| Evidence Dimension | Inhibitory Activity (ALDH3A1) |
|---|---|
| Target Compound Data | IC50 = 1.0 μM [1] |
| Comparator Or Baseline | 3-(4-Methylpyrimidin-2-yl)benzaldehyde (CAS 1779938-52-1) |
| Quantified Difference | The comparator's specific IC50 value is not reported in the same assay, but its distinct activity profile is recognized as different due to the meta-substitution . |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, preincubated for 1 min followed by substrate addition, measured by spectrophotometric analysis [1]. |
Why This Matters
Procurement of the correct regioisomer is essential to achieve the specific potency and binding mode required for ALDH3A1-targeted assays and to ensure experimental reproducibility.
- [1] BindingDB. BDBM50447069: 4-(4-Methylpyrimidin-2-yl)benzaldehyde. CHEMBL1492620. IC50 = 1.00E+3 nM. View Source
